molecular formula C15H15N3O3S B5597921 4-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-2H-1,4-benzothiazin-3(4H)-one

4-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-2H-1,4-benzothiazin-3(4H)-one

Cat. No. B5597921
M. Wt: 317.4 g/mol
InChI Key: FUNSNSSVAKJMLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzothiazinone derivatives often involves alkylation and cyclization processes. For instance, Fedorchenko et al. (2020) described the synthesis of 2-(5-aryl-6-R-3-phenyl-5,6-dihydro-4H-1,2,4,5-tetrazin-1-yl)-1,3-benzothiazoles through corresponding formazans by alkylation followed by cyclization of N-alkyl derivatives (Fedorchenko et al., 2020). Although not directly related to the target molecule, this method reflects the complexity and innovative approaches needed for such compounds.

Molecular Structure Analysis

The molecular structure of benzothiazinone derivatives can be complex. Weng et al. (2012) confirmed the structures of new benzothiazol-2(3H)-ones derivatives using 1H-NMR, 13C-NMR, IR, MS, and elemental analysis, and for one compound, single-crystal X-ray diffraction was used (Weng et al., 2012). These techniques are crucial for understanding the molecular architecture of such molecules, indicating the presence of various functional groups and their spatial arrangement.

Chemical Reactions and Properties

Chemical reactions involving benzothiazinone derivatives are diverse. For example, Chavan et al. (2019) synthesized antimycobacterial agents from isoxazol-5(4H)-ones, showcasing the reactivity of benzothiazinone derivatives with other compounds (Chavan et al., 2019). These reactions can lead to the formation of new compounds with potentially useful biological activities.

Physical Properties Analysis

The physical properties of benzothiazinone and oxadiazole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The synthesis and characterization processes provide insights into these properties, which are essential for understanding their behavior in different environments and potential applications.

Chemical Properties Analysis

Benzothiazinone derivatives exhibit a range of chemical properties, including electrochemical and antioxidant activities. The study by Fedorchenko et al. (2020) highlighted the electrochemical properties and antioxidant activity of synthesized benzothiazole derivatives, indicating their potential for diverse applications in chemical and pharmaceutical fields (Fedorchenko et al., 2020).

properties

IUPAC Name

4-[[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]-1,4-benzothiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c19-14-9-22-12-6-2-1-4-10(12)18(14)8-13-16-15(21-17-13)11-5-3-7-20-11/h1-2,4,6,11H,3,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNSNSSVAKJMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC(=NO2)CN3C(=O)CSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.